molecular formula C9H8F3NO2 B1429300 Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate CAS No. 1363210-38-1

Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate

Cat. No.: B1429300
CAS No.: 1363210-38-1
M. Wt: 219.16 g/mol
InChI Key: HMZVFXFYWDERMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate” is a chemical compound with the CAS Number: 1363210-38-1 . It has a molecular weight of 219.16 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H8F3NO2/c1-15-8(14)4-6-2-3-7(13-5-6)9(10,11)12/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

  • Synthesis and Crystal Structure Characterization : The compound has been synthesized and characterized using NMR, IR, and MS spectroscopy. Its molecular structure was further investigated through X-ray crystallography, revealing interactions forming a dimer, which is connected by weak interactions to form a four molecular crystal packing. This research contributes to understanding the crystallographic properties of the compound (Mao et al., 2015).

  • Building Block for Pyrazolo[4,3-c]pyridines : Methyl (5-oxopyrazol-3-yl)acetate has been used in conjunction with methylthiocyanate C≡N bond in the presence of Ni(OAc)2 to create heterocyclic N,S-ketene acetal. This compound served as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones (Prezent et al., 2016).

  • Glucagon-Like Peptide 1 Receptor Agonists : A derivative of this compound was identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. It demonstrated effects in increasing GLP-1 secretion and glucose responsiveness in both in vitro and pharmacology analyses, suggesting potential as anti-diabetic treatment agents (Gong et al., 2011).

  • Oxidative Cleavage in Synthesis of Indolizine Skeletons : The compound has been used in an iodine-promoted oxidative cross-coupling/cyclization process, achieving efficient cleavage of multiple Csp3-H bonds and a C-C bond in its derivatives. This represents a novel method for molecular fragment assembly of diverse 3-(pyridin-2-yl)indolizines (Wu et al., 2017).

  • Crystal Structure and Computational Study : Pyrazole derivatives of this compound have been synthesized and characterized, with their molecular structure studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen et al., 2012).

  • Synthesis of Triazolopyridine and Pyridotriazine Derivatives : Novel pyridine and fused pyridine derivatives have been prepared from this compound, which were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Safety and Hazards

The safety information for “Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for “Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)4-6-2-3-7(13-5-6)9(10,11)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVFXFYWDERMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197099
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363210-38-1
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.